molecular formula C18H18ClN3 B11563274 N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B11563274
M. Wt: 311.8 g/mol
InChI Key: JDRXDVFIMFYMBY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methylphenyl group, and an imidazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole derivative.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methylaniline
  • N-(4-chlorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine

Uniqueness

N-(4-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H18ClN3

Molecular Weight

311.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine

InChI

InChI=1S/C18H18ClN3/c1-13-3-7-15(8-4-13)17-12-21-18(22(17)2)20-11-14-5-9-16(19)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

JDRXDVFIMFYMBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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